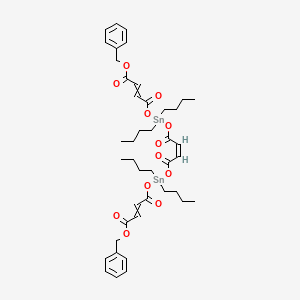
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-benzoyl-4-nitrophenyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate (diethyl propanedioate) is used as a starting material. The enolate ion of diethyl malonate is generated by reacting it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate benzoyl and nitro-substituted alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (2-benzoyl-4-nitrophenyl)propanedioate involves its interaction with specific molecular targets. The benzoyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester groups can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the benzoyl and nitro groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different functional groups.
Methyl benzoylformate: Contains a benzoyl group but lacks the nitro and propanedioate moieties.
Uniqueness
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate is unique due to the combination of benzoyl, nitro, and propanedioate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65642-62-8 |
|---|---|
Formule moléculaire |
C20H19NO7 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
diethyl 2-(2-benzoyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C20H19NO7/c1-3-27-19(23)17(20(24)28-4-2)15-11-10-14(21(25)26)12-16(15)18(22)13-8-6-5-7-9-13/h5-12,17H,3-4H2,1-2H3 |
Clé InChI |
VJLHTBLLLDZGAI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)

![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)




![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)



